molecular formula C19H20N2O2 B11437201 N-(3-methoxybenzyl)-2-(1-methyl-1H-indol-3-yl)acetamide

N-(3-methoxybenzyl)-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No.: B11437201
M. Wt: 308.4 g/mol
InChI Key: CPUBMLUKRHFYKB-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. It is characterized by the presence of a methoxybenzyl group and an indole moiety, which are linked through an acetamide linkage. This compound has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxybenzyl)-2-(1-methyl-1H-indol-3-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxybenzylamine and 1-methyl-1H-indole-3-acetic acid.

    Amide Bond Formation: The key step involves the formation of the amide bond between the amine group of 3-methoxybenzylamine and the carboxylic acid group of 1-methyl-1H-indole-3-acetic acid. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxybenzyl)-2-(1-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of 3-hydroxybenzyl or 3-formylbenzyl derivatives.

    Reduction: Formation of N-(3-methoxybenzyl)-2-(1-methyl-1H-indol-3-yl)ethylamine.

    Substitution: Formation of N-(3-substituted benzyl)-2-(1-methyl-1H-indol-3-yl)acetamide derivatives.

Scientific Research Applications

N-(3-methoxybenzyl)-2-(1-methyl-1H-indol-3-yl)acetamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors in the body, leading to modulation of signaling pathways.

    Enzyme Inhibition: Inhibition of enzymes involved in disease processes, thereby reducing disease progression.

    Gene Expression Modulation: Alteration of gene expression patterns, leading to changes in cellular functions.

Comparison with Similar Compounds

N-(3-methoxybenzyl)-2-(1-methyl-1H-indol-3-yl)acetamide can be compared with other similar compounds, such as:

    N-(3-methoxybenzyl)-2-(1H-indol-3-yl)acetamide: Lacks the methyl group on the indole moiety.

    N-(3-methoxybenzyl)-2-(1-methyl-1H-indol-3-yl)propionamide: Contains a propionamide instead of an acetamide linkage.

    N-(3-hydroxybenzyl)-2-(1-methyl-1H-indol-3-yl)acetamide: Contains a hydroxyl group instead of a methoxy group.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-(1-methylindol-3-yl)acetamide

InChI

InChI=1S/C19H20N2O2/c1-21-13-15(17-8-3-4-9-18(17)21)11-19(22)20-12-14-6-5-7-16(10-14)23-2/h3-10,13H,11-12H2,1-2H3,(H,20,22)

InChI Key

CPUBMLUKRHFYKB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=CC(=CC=C3)OC

Origin of Product

United States

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